molecular formula C10H11N5O2 B13423260 Pymetrozine-hydroxymethyl

Pymetrozine-hydroxymethyl

Cat. No.: B13423260
M. Wt: 233.23 g/mol
InChI Key: RNTFMRMOFJKYQK-XGICHPGQSA-N
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Description

Pymetrozine-hydroxymethyl is a chemical derivative of the insecticide pymetrozine, which is primarily used to control aphids and whiteflies by disrupting their feeding behavior.

  • Chemical Identity: CAS Number: 2421159-47-7 (primary identifier) Molecular Formula: C₇H₁₁N₃O Molecular Weight: 233.2266 g/mol (conflicting data; another entry lists 233.2266 g/mol under CAS 89784-60-1) Structure: A triazinone derivative with a pyridylmethyleneamino group, modified by hydroxymethyl substitution .

Notably, there is ambiguity in the CAS registry and molecular weight data for this compound, requiring verification from updated sources .

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

6-(hydroxymethyl)-4-[(Z)-pyridin-3-ylmethylideneamino]-2,5-dihydro-1,2,4-triazin-3-one

InChI

InChI=1S/C10H11N5O2/c16-7-9-6-15(10(17)14-13-9)12-5-8-2-1-3-11-4-8/h1-5,16H,6-7H2,(H,14,17)/b12-5-

InChI Key

RNTFMRMOFJKYQK-XGICHPGQSA-N

Isomeric SMILES

C1C(=NNC(=O)N1/N=C\C2=CN=CC=C2)CO

Canonical SMILES

C1C(=NNC(=O)N1N=CC2=CN=CC=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pymetrozine-hydroxymethyl typically involves the modification of pymetrozine. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydroxymethylation step .

Chemical Reactions Analysis

Types of Reactions

Pymetrozine-hydroxymethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pymetrozine-hydroxymethyl has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of hydroxymethylation on pyridine azomethines.

    Biology: Investigated for its potential effects on insect physiology and behavior.

    Medicine: Explored for its potential use in developing new insecticides with improved selectivity and reduced toxicity.

    Industry: Used in the development of new formulations for pest control in agriculture

Mechanism of Action

Comparison with Similar Compounds

Pyridaben

  • CAS Number : 96489-71-3
  • Molecular Formula : C₁₀H₁₃ClN₃OS
  • Molecular Weight : 364.9326 g/mol
  • Key Properties :
    • Solubility: Formulated in cyclohexane (10 µg/mL), acetonitrile (100 µg/mL), and toluene (1000 µg/mL) .
    • Function: Acaricide/insecticide targeting mitochondrial electron transport .

Comparison :

  • Pyridaben has a higher molecular weight and chlorine substitution, enhancing its lipophilicity compared to this compound.
  • Broader solvent compatibility (toluene, acetonitrile) suggests greater formulation flexibility .

Pyraclofos

  • CAS Number : 8003-34-7
  • Molecular Formula : C₁₀H₁₃ClN₃OPS
  • Molecular Weight : 360.7961 g/mol
  • Key Properties: Solubility: 10 µg/mL in cyclohexane . Function: Organophosphate insecticide inhibiting acetylcholinesterase .

Comparison :

  • Pyraclofos contains a phosphorus-sulfur group, distinguishing its mode of action from this compound’s triazinone mechanism.
  • Lower solubility in cyclohexane indicates formulation limitations compared to this compound .

Pyrethrin 1

  • CAS Number : 121-21-1
  • Molecular Formula : C₁₀H₁₄O₂
  • Molecular Weight : 328.4452 g/mol
  • Key Properties :
    • Solubility: 100 µg/mL in cyclohexane .
    • Function: Natural insecticide targeting sodium channels .

Comparison :

  • Pyrethrin 1’s ester-based structure and natural origin contrast with this compound’s synthetic triazinone backbone.
  • Higher solubility in cyclohexane suggests better efficacy in non-polar formulations .

Research Findings and Discrepancies

  • Ambiguities in this compound Data: Conflicting CAS numbers (2421159-47-7 vs. 89784-60-1) and molecular weights (233.2266 g/mol vs.
  • Solubility and Formulation : this compound lacks explicit solubility data in the evidence, whereas analogs like Pyridaben and Pyrethrin 1 have well-documented solvent compatibility .
  • Structural Insights : The hydroxymethyl group may enhance water solubility compared to parent pymetrozine (CAS 123312-89-0), though this requires experimental validation .

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